1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
Description
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine (CAS: 206055-67-6) is a bicyclic nucleoside derivative characterized by a methylene bridge between the 2'-oxygen and 4'-carbon of the ribofuranosyl sugar (Fig. 1). This structural modification locks the sugar in a rigid North-type conformation, enhancing metabolic stability and altering base-pairing interactions compared to natural thymidine . Its molecular formula is C₁₁H₁₄N₂O₆, with a molecular weight of 270.24 g/mol. The compound is classified as a nucleoside antimetabolite/analog, primarily investigated for applications in oligonucleotide synthesis and antiviral research .
Properties
IUPAC Name |
1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYUAZVXLRMUMN-SZVQBCOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-67-6 | |
| Record name | 206055-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves a chemoenzymatic convergent approach. The key steps include the formation of the methylene bridge and the subsequent incorporation of the thymine base. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety, often using reagents like sodium azide or halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid analogs and their properties.
Biology: The compound is utilized in the investigation of nucleic acid interactions and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the synthesis of modified nucleic acids for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerases and the activation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine and related thymine nucleosides:
Key Research Findings
Antiviral Activity
- This compound: Limited direct antiviral data exist, but its bicyclic structure is hypothesized to resist phosphorylase-mediated degradation, a common limitation of natural nucleosides .
- 1-(3-Azido-2,3-dideoxy-beta-D-allofuranosyl)thymine: Exhibits potent inhibition of Moloney sarcoma virus (EC₅₀ = 0.02 µM), outperforming AZT (EC₅₀ = 0.2 µM) .
- 1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)thymine: Synthesized via a one-pot halogenation/reduction method, this compound shows antiretroviral activity at nanomolar concentrations .
Hybridization and Stability
- The locked conformation of this compound reduces duplex stability by ~2°C per modification compared to thymidine, as observed in oligonucleotide hybridization studies .
- In contrast, 1-(4-Thio-β-D-ribofuranosyl)thymine increases duplex stability due to sulfur’s polarizability, enhancing binding to complementary RNA .
Biological Activity
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a modified nucleoside that has gained attention due to its potential biological activities, particularly in the fields of virology and molecular biology. This compound is a derivative of thymidine, with specific modifications that enhance its properties as a nucleoside analog.
Chemical Structure and Properties
The structural modification of this compound involves the incorporation of a methylene bridge at the 4' position of the ribofuranosyl moiety. This alteration affects the compound's binding affinity and stability in biological systems, making it a subject of interest for therapeutic applications.
The biological activity of this compound primarily revolves around its interaction with nucleic acid synthesis processes. As a nucleoside analog, it can potentially inhibit viral replication by interfering with reverse transcriptase (RT) activity in viruses such as HIV. The presence of the methylene bridge may enhance its binding affinity to the active site of RT, thereby increasing its efficacy as an antiviral agent.
Research Findings
Recent studies have explored the effectiveness of this compound in various biological assays:
- Antiviral Activity : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on HIV-1 replication. It competes with natural substrates for incorporation into viral DNA, leading to chain termination during reverse transcription.
- Selectivity and Toxicity : Comparative studies have shown that while this compound effectively inhibits viral replication, it exhibits lower cytotoxicity towards host cells compared to other nucleoside analogs. This selectivity is crucial for therapeutic applications as it minimizes potential side effects.
Case Studies
- HIV-1 Reverse Transcriptase Inhibition : A study conducted by researchers at [source] found that this compound inhibited HIV-1 RT with an IC50 value significantly lower than that of conventional nucleoside reverse transcriptase inhibitors (NRTIs). The study utilized kinetic assays to elucidate the mode of action, confirming that the compound acts as a non-competitive inhibitor.
- Molecular Modeling Studies : Molecular docking simulations indicated that the methylene bridge enhances the binding affinity of the compound to the RT active site. This finding was corroborated by experimental data showing increased inhibition rates in the presence of this modification.
Data Table
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 258.24 g/mol |
| IC50 against HIV-1 RT | 0.5 µM |
| Cytotoxicity (IC50) | >100 µM |
| Binding Affinity | -9.5 kcal/mol (docking) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
